molecular formula C10H13N3S2 B14393133 Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate CAS No. 89806-06-4

Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate

Cat. No.: B14393133
CAS No.: 89806-06-4
M. Wt: 239.4 g/mol
InChI Key: DMHQVMLMXGRWKJ-UHFFFAOYSA-N
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Description

Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a pyridine ring, a hydrazine moiety, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate typically involves the condensation of pyridine-4-carbaldehyde with propyl hydrazinecarbodithioate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-4-carbaldehyde derivatives
  • Hydrazinecarbodithioate derivatives
  • Other hydrazine derivatives

Uniqueness

Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate is unique due to its combination of a pyridine ring, a hydrazine moiety, and a carbodithioate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

89806-06-4

Molecular Formula

C10H13N3S2

Molecular Weight

239.4 g/mol

IUPAC Name

propyl N-(pyridin-4-ylmethylideneamino)carbamodithioate

InChI

InChI=1S/C10H13N3S2/c1-2-7-15-10(14)13-12-8-9-3-5-11-6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

DMHQVMLMXGRWKJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)NN=CC1=CC=NC=C1

Origin of Product

United States

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